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Compound of Interest

Compound Name:
3-(Methoxymethyl)azetidine 2,2,2-

trifluoroacetate

Cat. No.: B597830 Get Quote

CAS Number: 1228230-82-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Methoxymethyl)azetidine
2,2,2-trifluoroacetate, a heterocyclic compound of interest in medicinal chemistry and drug

discovery. This document outlines its chemical properties, plausible synthetic approaches, and

potential biological significance based on the activities of structurally related azetidine

derivatives.

Chemical and Physical Properties
3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate is a salt composed of the organic base 3-

(methoxymethyl)azetidine and trifluoroacetic acid. The azetidine ring, a four-membered

nitrogen-containing heterocycle, is a key structural motif. Such small, strained rings are of

increasing interest in drug design as they can impart unique conformational constraints and

desirable physicochemical properties to molecules.[1][2]
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Property Value Source

CAS Number 1228230-82-7
ChemicalBook[3], Sigma-

Aldrich[4]

Molecular Formula C₇H₁₂F₃NO₃
ChemicalBook[3], Capot

Chemical[5]

Molecular Weight 215.17 g/mol
ChemicalBook[3], Capot

Chemical[5]

Appearance Light brown oil ChemicalBook[3]

Storage Conditions 0-8 °C, Inert atmosphere
ChemicalBook[3],

BLDpharm[6]

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 3-
(Methoxymethyl)azetidine 2,2,2-trifluoroacetate is not readily available in the reviewed

literature, a plausible synthetic route can be devised based on established methods for the

preparation of 3-substituted azetidines. The general strategy involves the synthesis of the 3-

(methoxymethyl)azetidine free base, followed by salt formation with trifluoroacetic acid.

Plausible Synthetic Pathway
A likely precursor for the synthesis is N-Boc-3-azetidinone. The synthesis can be

conceptualized in the following stages:

Introduction of the methoxymethyl group: This could be achieved through a Wittig or Horner-

Wadsworth-Emmons reaction with a suitable methoxymethyl-containing reagent to form an

exocyclic double bond, followed by reduction.

Alternatively, a Grignard reaction with a methoxymethylmagnesium halide on N-Boc-3-

azetidinone would yield a tertiary alcohol, which would then require deoxygenation.

A more direct approach could involve the reduction of N-Boc-3-azetidinone to N-Boc-

azetidin-3-ol, followed by O-methylation of the hydroxyl group and subsequent removal of

the Boc protecting group.
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Deprotection: The N-Boc protecting group can be removed under acidic conditions.

Salt Formation: The resulting 3-(methoxymethyl)azetidine free base is then treated with

trifluoroacetic acid to yield the final product.
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General Experimental Protocol for Synthesis of 3-
Substituted Azetidines (Illustrative)
The following is a generalized protocol for the synthesis of a 3-substituted azetidine derivative

starting from 1-Boc-3-(bromomethyl)azetidine, which illustrates a common strategy for

functionalizing the azetidine ring. This could be adapted for the synthesis of the target

compound.

Materials:

1-Boc-3-(bromomethyl)azetidine

Sodium methoxide

Methanol (anhydrous)

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Procedure:

To a solution of 1-Boc-3-(bromomethyl)azetidine in anhydrous methanol, add sodium

methoxide.

Stir the reaction mixture at room temperature until the starting material is consumed

(monitored by TLC or LC-MS).

Remove the solvent under reduced pressure.

Dissolve the residue in dichloromethane and wash with water and brine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-3-

(methoxymethyl)azetidine.

Dissolve the N-Boc-3-(methoxymethyl)azetidine in dichloromethane.

Add trifluoroacetic acid dropwise and stir at room temperature for 2-4 hours.

Remove the solvent under reduced pressure to obtain the crude 3-
(Methoxymethyl)azetidine 2,2,2-trifluoroacetate.

Purify the product by a suitable method, such as recrystallization or chromatography, if

necessary.

Spectroscopic Data
While specific spectra for 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate are not publicly

available, data for the closely related 3-(methoxymethyl)azetidine hydrochloride can provide

insights into the expected spectral features.

Expected ¹H NMR (Nuclear Magnetic Resonance) Features:

The ¹H NMR spectrum of 3-(methoxymethyl)azetidine hydrochloride shows characteristic

signals for the azetidine ring protons and the methoxymethyl substituent. For the

trifluoroacetate salt, one would expect similar chemical shifts for the cation, with the possible

presence of a broad singlet for the trifluoroacetate proton depending on the solvent and

concentration.

Biological Activity and Applications in Drug
Discovery
Specific biological activity data for 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate is not

documented in the available literature. However, the broader class of 3-substituted azetidine

derivatives has been extensively explored in drug discovery and medicinal chemistry,

suggesting potential areas of application for this compound.

Azetidine-containing molecules have shown a wide range of biological activities, including:
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Anticancer Activity: 3-Hydroxymethyl-azetidine derivatives have been identified as potent

inhibitors of polymerase theta (Polθ), a key enzyme in DNA repair, presenting a synthetic-

lethal strategy for treating BRCA-deficient tumors.[7][8]

Central Nervous System (CNS) Activity: 3-Aryl-3-arylmethoxy-azetidines have been

synthesized as high-affinity ligands for monoamine transporters, such as the serotonin

transporter (SERT) and dopamine transporter (DAT), indicating their potential as

therapeutics for psychiatric and neurological disorders.[9]

Antimicrobial Activity: Novel azetidine derivatives have demonstrated antifungal activity

against pathogenic fungi like Aspergillus fumigatus.[10] Additionally, spirocyclic azetidines

have shown excellent activity against Mycobacterium tuberculosis.

Hypothetical Signaling Pathway Involvement
Given the activity of related compounds, 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate
could potentially modulate signaling pathways involved in cell proliferation and survival. For

instance, as an analog of Polθ inhibitors, it might interfere with DNA damage response

pathways.
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Conclusion
3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate is a valuable building block for medicinal

chemistry. While specific biological data for this compound is limited, the diverse activities of

related 3-substituted azetidines suggest its potential for the development of novel therapeutics,

particularly in oncology and neurology. Further research into the synthesis and biological

evaluation of this and similar compounds is warranted to fully explore their therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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